molecular formula C11H19BrO B13303564 [(2-Bromocyclopentyl)oxy]cyclohexane

[(2-Bromocyclopentyl)oxy]cyclohexane

Katalognummer: B13303564
Molekulargewicht: 247.17 g/mol
InChI-Schlüssel: LFXSIWFUTAZXIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2-Bromocyclopentyl)oxy]cyclohexane is an organic compound with the molecular formula C11H19BrO It consists of a cyclohexane ring bonded to an ether group, which is further connected to a bromocyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromocyclopentyl)oxy]cyclohexane typically involves the reaction of cyclohexanol with 2-bromocyclopentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, followed by the substitution of the hydroxyl group with a bromine atom. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

[(2-Bromocyclopentyl)oxy]cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding cyclopentyl ether.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of cyclopentyl ethers with various functional groups.

    Oxidation: Production of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclopentyl ether.

Wissenschaftliche Forschungsanwendungen

[(2-Bromocyclopentyl)oxy]cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of [(2-Bromocyclopentyl)oxy]cyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ether linkage play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

[(2-Bromocyclopentyl)oxy]cyclohexane can be compared with other similar compounds, such as:

    Cyclohexylmethanol: Lacks the bromine atom and has different reactivity and applications.

    Cyclopentylmethyl ether: Similar ether linkage but without the cyclohexane ring, leading to different chemical properties.

    2-Bromocyclopentanol: Contains the bromine atom but lacks the ether linkage, resulting in distinct reactivity.

The uniqueness of this compound lies in its combination of a bromocyclopentane ring and a cyclohexane ring connected through an ether linkage, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C11H19BrO

Molekulargewicht

247.17 g/mol

IUPAC-Name

(2-bromocyclopentyl)oxycyclohexane

InChI

InChI=1S/C11H19BrO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-11H,1-8H2

InChI-Schlüssel

LFXSIWFUTAZXIF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2CCCC2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.